molecular formula C22H21ClN4O2S B2364913 N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946325-77-5

N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2364913
CAS No.: 946325-77-5
M. Wt: 440.95
InChI Key: GSFKRVAZWMMUJW-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidinone core substituted with a pyridin-2-ylmethyl group at position 1, a thioacetamide linker at position 4, and a 3-chloro-2-methylphenyl group on the acetamide nitrogen.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-14-17(23)8-5-9-18(14)25-20(28)13-30-21-16-7-4-10-19(16)27(22(29)26-21)12-15-6-2-3-11-24-15/h2-3,5-6,8-9,11H,4,7,10,12-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFKRVAZWMMUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of neurological disorders and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

PropertyValue
Molecular Formula C22H21ClN4O2S
Molecular Weight 440.9 g/mol
CAS Number 946325-77-5

The compound exhibits a multifaceted mechanism of action primarily through its inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of acetylcholine. This inhibition is particularly relevant in the treatment of Alzheimer's disease and other cognitive disorders.

AChE Inhibition

Research indicates that derivatives of tacrine, a known AChE inhibitor, have been explored for their efficacy in enhancing cognitive function. The compound has been shown to possess comparable or superior AChE inhibitory activity compared to traditional tacrine derivatives. For instance, studies have reported IC50 values in the low micromolar range for similar compounds, suggesting potent enzyme inhibition capabilities .

Biological Activity Studies

Several studies have documented the biological activity of compounds structurally related to this compound:

  • Neurological Impact
    • Tacrine derivatives have been shown to enhance neurotransmitter release and modulate ion channel activity. This compound may also exhibit neuroprotective effects by reducing oxidative stress markers in neuronal cells .
  • Case Study: Cognitive Enhancement
    • A study involving a series of tacrine analogues demonstrated that certain modifications led to improved AChE inhibition and enhanced cognitive performance in animal models. Compounds with similar structural motifs as this compound were noted for their ability to cross the blood-brain barrier effectively .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences biological activity:

Functional GroupEffect on Activity
Chlorine Substituent Enhances binding affinity
Pyridine Ring Contributes to neuroactivity
Thioacetamide Moiety Critical for AChE inhibition

These findings highlight the importance of molecular design in developing effective therapeutic agents targeting neurological conditions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with similar structural features to N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit promising antiviral properties. Specifically, N-Heterocycles have been identified as potential antiviral agents against various viruses:

  • Mechanism of Action : The compound's structure allows it to interact with viral proteins, inhibiting their function and thereby preventing viral replication. For instance, modifications at specific positions on the pyrimidine ring have shown enhanced activity against HIV and other viral pathogens .
  • Case Study : In a recent investigation, derivatives of similar compounds demonstrated significant inhibition of HIV reverse transcriptase with IC50 values in the low micromolar range (e.g., 0.20 μM) .

Anticancer Properties

The compound's structural attributes suggest potential anticancer applications:

  • Targeting Cancer Cells : Research indicates that compounds featuring the cyclopenta[d]pyrimidine moiety can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and induction of cell cycle arrest.
  • Case Study : A study highlighted a series of cyclopenta[d]pyrimidine derivatives that exhibited selective cytotoxicity against several cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways related to cell survival and death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The thioacetamide group enhances the lipophilicity of the molecule, improving its penetration through bacterial membranes.
  • Case Study : A recent assessment demonstrated that derivatives with this scaffold exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 500 µg/mL against various bacterial strains .

Synthesis and Chemical Reactions

The compound can be synthesized through various chemical reactions involving heterocyclic compounds:

Reaction TypeDescription
Palladium-Catalyzed Reactions Utilized for creating complex heterocycles by coupling reactions involving aryl halides and boronic acids .
Nucleophilic Substitution The thioacetamide moiety can undergo nucleophilic substitution reactions to modify its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The cyclopenta[d]pyrimidinone core is shared across analogs, but substitutions at key positions differ:

  • Pyridin-2-ylmethyl vs. Aryl Groups: The main compound’s pyridinylmethyl group (position 1) contrasts with 4-chlorophenyl substituents in analogs like 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (). Pyridinyl groups may enhance solubility compared to purely aromatic substituents .
  • Thieno vs. Pyrimidino Fusion: Analogs in –6 and 12–13 incorporate thieno[2,3-d]pyrimidine fused rings, whereas the main compound retains a simpler pyrimidinone core. Thieno fusion increases ring rigidity and may influence binding pocket interactions .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Key Properties
Compound (Evidence) R1 (Position 1) R2 (Acetamide Substituent) Molecular Weight Yield (%) Melting Point (°C)
Main Compound Pyridin-2-ylmethyl 3-chloro-2-methylphenyl Not Provided Not Given Not Provided
4-Chlorophenyl 2-Isopropylphenyl ~497.0* Not Given Not Provided
4-Methyl-6-oxo-dihydropyrimidinyl 2,3-Dichlorophenyl 344.21 80 230–232
6,7-Dihydrocyclopenta 3-Phenylacetamide 326.0 53 197–198

*Calculated based on molecular formula.

  • In contrast, notes a lower yield (53%), likely due to steric hindrance from bulkier substituents .
  • Melting Points : Higher melting points (e.g., 230–232°C in ) correlate with crystalline stability from halogenated aryl groups, whereas pyridinyl substituents (main compound) may reduce crystallinity .

NMR and Electronic Environment Analysis

highlights NMR chemical shift disparities in regions A (positions 39–44) and B (29–36) for analogs, suggesting substituent-driven electronic changes. For example:

  • The 3-chloro-2-methylphenyl group in the main compound may deshield adjacent protons compared to 2-isopropylphenyl (), altering chemical shifts in region A .
  • Thieno-fused analogs (–13) show distinct shifts due to sulfur’s electron-withdrawing effects, absent in the main compound’s pyrimidinone core .

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